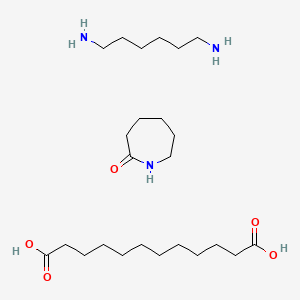
Azepan-2-one;dodecanedioic acid;hexane-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymeric compound. It is synthesized from dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves a series of chemical reactions. The primary components, dodecanedioic acid, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine, undergo polymerization under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to ensure high yield and purity of the final product. The polymerization reaction is monitored closely to control the molecular weight and distribution of the polymer .
化学反应分析
Types of Reactions
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
科学研究应用
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization reactions.
Biology: The polymer’s biocompatibility makes it suitable for biomedical applications, including drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in developing medical devices and implants due to its mechanical properties and stability.
Industry: The polymer is used in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and other applications. The pathways involved in its action include binding to specific receptors or interacting with cellular components to exert its effects .
相似化合物的比较
Similar Compounds
- Dodecanedioic acid, polymer with decanedioic acid, hexahydro-2H-azepin-2-one and 1,6-hexanediamine
- Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Uniqueness
Dodecanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill .
属性
CAS 编号 |
51733-10-9 |
|---|---|
分子式 |
C24H49N3O5 |
分子量 |
459.7 g/mol |
IUPAC 名称 |
azepan-2-one;dodecanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C12H22O4.C6H16N2.C6H11NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6/h1-10H2,(H,13,14)(H,15,16);1-8H2;1-5H2,(H,7,8) |
InChI 键 |
YSGCCJDMDLAPGK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)NCC1.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN |
相关CAS编号 |
51733-10-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-lambda~5~-phosphane](/img/structure/B14647497.png)
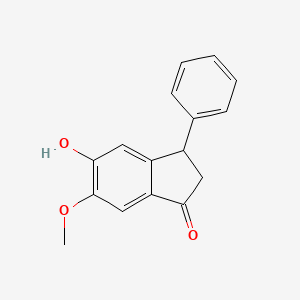
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
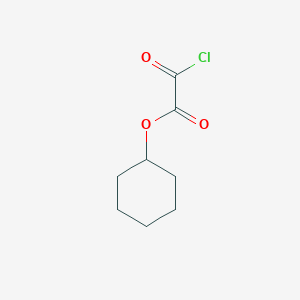
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
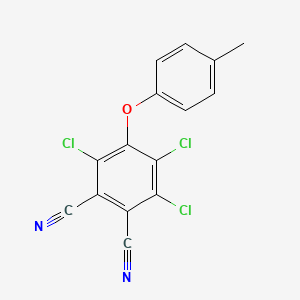
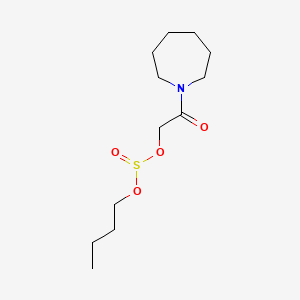
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

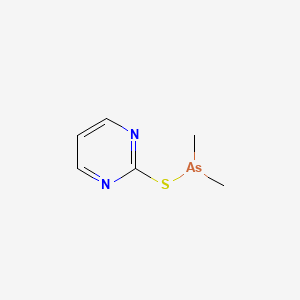

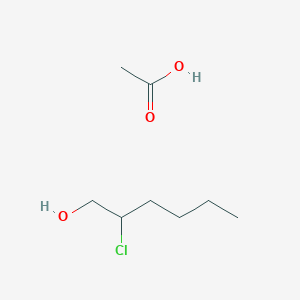
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
